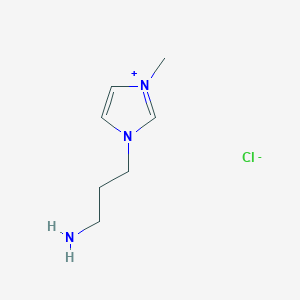

3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. This compound is characterized by the presence of an imidazolium cation with an aminopropyl side chain and a chloride anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials, making them useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride typically involves the alkylation of 1-methylimidazole with 3-chloropropylamine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

Alkylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloride anion can be replaced by other nucleophiles.

Oxidation: The aminopropyl side chain can be oxidized to form different functional groups.

Coordination Chemistry: The imidazolium cation can coordinate with metal ions to form complexes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coordination Chemistry: Metal salts such as copper(II) sulfate or palladium(II) chloride are commonly used.

Major Products

Nucleophilic Substitution: Products include azido or cyano derivatives.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Coordination Chemistry: Metal-imidazolium complexes.

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

This compound serves as a catalyst in several organic reactions, particularly those involving nucleophilic substitutions and coupling reactions. Its ionic nature allows it to stabilize transition states, thereby increasing reaction rates. Notably, it has been utilized in:

- Cross-coupling reactions : It facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

- Nucleophilic substitutions : The chloride ion can be easily substituted with other nucleophiles, making it versatile for various synthetic pathways.

Biological Applications

Research has indicated that 3-(3-Aminopropyl)-1-methyl-3-imidazolium chloride exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including those forming biofilms, which are resistant to conventional antibiotics. For instance, its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa has been documented, suggesting its potential use in infection control strategies.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity towards cancer cell lines. It induces apoptosis through mechanisms involving mitochondrial disruption and oxidative stress, indicating its potential as a therapeutic agent in cancer treatment.

Material Science

In material science, this compound is explored for its role in developing advanced materials:

- Nanomaterials : It serves as a precursor for synthesizing nanostructured materials due to its ability to stabilize metal nanoparticles.

- Coatings and Adhesives : Its properties allow it to be incorporated into coatings that require enhanced adhesion and durability.

To better understand the efficacy of this compound compared to similar compounds, the following table summarizes key findings:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This Compound | High | Moderate | Mitochondrial disruption; apoptosis |

| 1-Butyl-3-methylimidazolium chloride | Moderate | High | Reactive oxygen species generation; apoptosis |

| 1-Octyl-3-methylimidazolium chloride | Low | Low | Membrane disruption |

Antibiofilm Activity

A study conducted on the antibiofilm efficacy of this compound revealed its ability to disrupt biofilms formed by clinically significant bacteria. This property is particularly valuable for developing new strategies against persistent infections.

Cytotoxic Effects

In vitro studies indicated that exposure to this compound resulted in significant cytotoxic effects on liver progenitor cells (B-13), with an EC50 value around 50 μM. This suggests potential applications in targeted cancer therapies.

Mecanismo De Acción

The mechanism by which 3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride exerts its effects is largely dependent on its ionic nature and the presence of the aminopropyl group. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and coordination with metal ions. The aminopropyl side chain can participate in additional hydrogen bonding and nucleophilic reactions, enhancing the compound’s reactivity and versatility.

Comparación Con Compuestos Similares

3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride can be compared with other similar ionic liquids, such as:

1-Butyl-3-methylimidazolium Chloride: Lacks the aminopropyl group, making it less reactive in certain nucleophilic and hydrogen bonding interactions.

1-Ethyl-3-methylimidazolium Chloride: Similar in structure but with a shorter alkyl chain, affecting its solubility and thermal stability.

1-(3-Aminopropyl)-3-methylimidazolium Bromide: Similar in structure but with a different anion, which can influence its reactivity and solubility.

The presence of the aminopropyl group in this compound provides unique reactivity and interaction capabilities, making it particularly useful in applications requiring strong hydrogen bonding and nucleophilic activity.

Actividad Biológica

3-(3-Aminopropyl)-1-methyl-3-imidazolium chloride (CAS No. 909412-59-5) is an ionic liquid that has garnered attention due to its diverse biological activities. This compound, characterized by its imidazolium structure, is part of a broader class of ionic liquids known for their unique properties and potential applications in various fields, including biomedicine and environmental science. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C7H14ClN3

- Molecular Weight : 175.66 g/mol

- Physical State : Typically a colorless to light yellow liquid

- Solubility : Soluble in polar solvents such as water and methanol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound is particularly effective against Candida albicans, a common fungal pathogen, indicating its potential use in antifungal therapies.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of this compound. Studies have shown that at lower concentrations, the compound exhibits minimal toxicity; however, higher concentrations lead to significant cytotoxic effects.

Table 2: Cytotoxicity Data in Different Cell Lines

| Cell Line | EC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| HepG2 (liver cancer) | 360 | Induction of apoptosis | |

| A549 (lung cancer) | 400 | Mitochondrial disruption | |

| HeLa (cervical cancer) | 250 | Increased oxidative stress |

The data indicates that HepG2 cells are particularly sensitive to the compound, with apoptosis being a primary mode of cell death observed at concentrations above the EC50 value.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The imidazolium cation interacts with microbial membranes, leading to increased permeability and eventual cell lysis.

- Oxidative Stress Induction : Exposure to this compound has been shown to increase reactive oxygen species (ROS), contributing to cellular damage and apoptosis in human cell lines.

- Mitochondrial Dysfunction : Studies indicate that this ionic liquid affects mitochondrial function, which is critical for energy production and cellular homeostasis.

Case Studies

A notable case study involved the evaluation of this compound's effectiveness against antibiotic-resistant strains of bacteria. The study found that this compound exhibited potent activity against multi-drug resistant Staphylococcus aureus strains, suggesting its potential as an alternative treatment option in clinical settings.

Propiedades

IUPAC Name |

3-(3-methylimidazol-3-ium-1-yl)propan-1-amine;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N3.ClH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2-4,8H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOQUYNBNIMBOW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCN.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.